

DL-Ethionine sulfone CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Ethionine sulfone*

Cat. No.: *B011601*

[Get Quote](#)

In-Depth Technical Guide: DL-Ethionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-Ethionine sulfone**, including its chemical identity, physicochemical properties, and a review of the biological context based on related compounds due to the limited specific data available for **DL-Ethionine sulfone** itself. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical Identity and Properties

DL-Ethionine sulfone is the oxidized form of DL-ethionine, an antagonist of the essential amino acid methionine.^{[1][2]} The sulfone functional group consists of a sulfur atom connected to two oxygen atoms and two carbon atoms.^[3]

Table 1: Chemical Identifiers and Molecular Properties of **DL-Ethionine Sulfone**

Property	Value	Reference
CAS Number	103364-65-5	[4]
Molecular Formula	C6H13NO4S	[4]
IUPAC Name	2-amino-4-ethylsulfonylbutanoic acid	[4]
Molecular Weight	195.24 g/mol	[4]
Boiling Point	448.3°C at 760 mmHg	[5]
Density	1.325 g/cm ³	[5]

Biological Context and Potential Significance

Direct research on the biological activity and mechanism of action of **DL-Ethionine sulfone** is scarce. However, insights can be drawn from its parent compound, ethionine, and the analogous compound, methionine sulfone.

2.1. Insights from Ethionine Toxicology

Ethionine is known for its toxicity, primarily acting as a methionine antagonist.[\[1\]](#)[\[2\]](#) It interferes with essential cellular processes by being incorporated into proteins in place of methionine and by disrupting ATP metabolism.[\[2\]](#) The primary toxic effects of ethionine are observed in the liver, where it can induce steatosis (fatty liver) and has been shown to be carcinogenic in animal models.[\[2\]](#)[\[6\]](#) Studies in rats have demonstrated that ethionine administration leads to a depletion of hepatic ATP and glutathione (GSH) levels.[\[7\]](#) Metabolically, ethionine is converted in the body to ethionine sulfoxide.[\[2\]](#)[\[8\]](#) Given that **DL-Ethionine sulfone** is a further oxidized metabolite, its toxicological profile warrants investigation, particularly concerning hepatotoxicity.

2.2. Relevance of Methionine Sulfone in Biological Systems

Methionine, an essential sulfur-containing amino acid, plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense.[\[3\]](#)[\[9\]](#) The oxidation of methionine to methionine sulfoxide and further to methionine sulfone can occur under conditions of oxidative stress.[\[10\]](#)[\[11\]](#)[\[12\]](#) While the reduction of methionine sulfoxide back to methionine is a recognized cellular repair mechanism, the oxidation to methionine sulfone is generally considered irreversible in

biological systems.^[10] The presence of methionine sulfone in proteins can alter their structure and function. Interestingly, human neutrophil elastase shows a strong preference for substrates containing methionine sulfone, suggesting a potential role in inflammatory processes.^[11] L-Methionine sulfone has been explored for potential therapeutic applications, including in formulations for liver disorders and as an antioxidant in skincare.^[13]

Experimental Protocols and Methodologies

Due to the lack of specific published experimental protocols for **DL-Ethionine sulfone**, this section provides generalized methodologies for the synthesis and analysis of amino acid sulfones, which can be adapted by researchers.

3.1. General Synthesis of Amino Acid Sulfones

The synthesis of sulfones can be achieved through the oxidation of the corresponding sulfides.^[14] A common method involves the use of an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst. For the synthesis of γ -amino sulfones, methods involving visible light-induced oxidative decarboxylation have been described.^[15] Another approach is the alkylation of sulfinate salts.^[16]

Table 2: General Protocol for Sulfide Oxidation to Sulfone

Step	Procedure	Notes
1. Dissolution	Dissolve the starting sulfide (e.g., DL-Ethionine) in a suitable solvent.	The choice of solvent depends on the solubility of the starting material and its compatibility with the oxidizing agent.
2. Addition of Oxidant	Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to the solution.	The reaction may need to be cooled to control exothermicity.
3. Reaction Monitoring	Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).	This ensures the reaction goes to completion and helps to identify any side products.
4. Work-up	Quench any remaining oxidizing agent and neutralize the reaction mixture.	The specific work-up procedure will depend on the reagents used.
5. Isolation and Purification	Isolate the crude product and purify it using techniques like recrystallization or column chromatography.	Purity of the final product should be confirmed by analytical methods.

3.2. Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives.[17][18] For highly polar compounds like amino acid sulfones, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) can be an effective analytical method.[19]

Table 3: Example LC-MS Conditions for Analysis of Methionine Derivatives

Parameter	Condition	Reference
Column	Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 μ m	[19]
Mobile Phase	Acetonitrile and water with 0.1% formic acid	[19]
Flow Rate	0.4 mL/min	[19]
Detector	Mass Spectrometry with Electrospray Ionization (ESI+)	[19]
Injection Volume	5 μ L	[19]

Investigational Workflow

The limited data on **DL-Ethionine sulfone** presents an opportunity for novel research. The following diagram outlines a logical workflow for investigating the biological effects of an uncharacterized compound like **DL-Ethionine sulfone**.

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for the investigation of a novel chemical entity.

Conclusion

DL-Ethionine sulfone is a chemically defined compound with limited available biological data. Based on the known toxic effects of its parent compound, ethionine, and the biological relevance of the related molecule, methionine sulfone, further investigation into the bioactivity and potential toxicological profile of **DL-Ethionine sulfone** is warranted. The experimental and analytical frameworks presented in this guide offer a starting point for researchers interested in

exploring this molecule. Future studies are needed to elucidate its specific mechanism of action and to determine its potential relevance in drug development and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethionine - Wikipedia [en.wikipedia.org]
- 2. L-Ethionine | C6H13NO2S | CID 25674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfur - Wikipedia [en.wikipedia.org]
- 4. DL-Ethionine sulfone | C6H13NO4S | CID 5240418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Ethionine toxicity in vitro: the correlation of data from rat hepatocyte suspensions and monolayers with in vivo observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic glutathione concentrations linked to ethionine toxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of thiol compounds on experimental liver damage (IV). Detoxicating effect of tiopronin, glutathione and cysteine on ethionine induced liver damage (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 13. chemimpex.com [chemimpex.com]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]
- 17. jofamericanscience.org [jofamericanscience.org]
- 18. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [DL-Ethionine sulfone CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011601#dl-ethionine-sulfone-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com